molecular formula C10D3H10N3O2S.HCl B602570 Albendazole-2-aminosulfone-D3 hydrochloride CAS No. 1435902-07-0

Albendazole-2-aminosulfone-D3 hydrochloride

Cat. No. B602570
CAS RN: 1435902-07-0
M. Wt: 278.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Albendazole-2-Aminosulfone-D3 hydrochloride is the deuterium labeled version of Albendazole-2-Aminosulfone hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The empirical formula of Albendazole-2-Aminosulfone-D3 hydrochloride is C10D3H10N3O2S · HCl . The molecular weight is 278.77 . The structure includes a benzimidazole ring substituted with a propylsulfonyl group and an amino group .

Scientific Research Applications

Analytical Standard

Albendazole-2-aminosulfone-D3 hydrochloride is used as an analytical standard in various scientific research . Analytical standards are substances prepared for use as a reference material in several laboratory methods. They are used to ensure the accuracy and reliability of the results obtained in the analysis.

Veterinary Medicine

This compound is part of the VETRANAL® product line , which suggests it may be used in veterinary medicine. However, the specific applications in this field are not detailed in the sources.

Forensics and Toxicology

The compound is suitable for use in forensics and toxicology . In these fields, it could be used in the analysis of samples to detect the presence of specific substances.

Marker in Determination of Albendazole Residues

Albendazole-2-aminosulfone-D3 hydrochloride may be used as a marker in the determination of albendazole residues in bovine milk . This involves using liquid-liquid extraction followed by reversed-phase high-performance liquid chromatography coupled with a fluorometric detector (RP-HPLC) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Albendazole-2-aminosulfone-D3 hydrochloride involves the conversion of Albendazole to Albendazole-2-aminosulfone followed by the reaction with deuterated hydrogen chloride gas to form the final product.", "Starting Materials": [ "Albendazole", "Sodium hypochlorite", "Ammonium chloride", "Sodium hydroxide", "Deuterated hydrogen chloride gas" ], "Reaction": [ "Albendazole is reacted with sodium hypochlorite and ammonium chloride in the presence of sodium hydroxide to form Albendazole-2-aminosulfone", "Albendazole-2-aminosulfone is then reacted with deuterated hydrogen chloride gas to form Albendazole-2-aminosulfone-D3 hydrochloride" ] }

CAS RN

1435902-07-0

Molecular Formula

C10D3H10N3O2S.HCl

Molecular Weight

278.77

Purity

95% by HPLC; 98% atom D

synonyms

2-Amino-5-propyl-D3-sulfonylbenzimidazole hydrochloride

tag

Albendazole Impurities

Origin of Product

United States

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